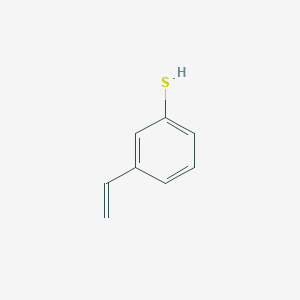![molecular formula C40H80O4S2Sn B14468191 Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] CAS No. 67859-65-8](/img/structure/B14468191.png)
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(myristoyloxy)ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while reduction can produce dibutyltin hydride.
科学研究应用
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
作用机制
The mechanism of action of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the mercaptide groups play a crucial role in its activity.
相似化合物的比较
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which impart distinct chemical and biological properties. Compared to other dibutyltin compounds, it offers improved stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
67859-65-8 |
|---|---|
分子式 |
C40H80O4S2Sn |
分子量 |
807.9 g/mol |
IUPAC 名称 |
2-[dibutyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
LMCMMILYPGHPSE-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


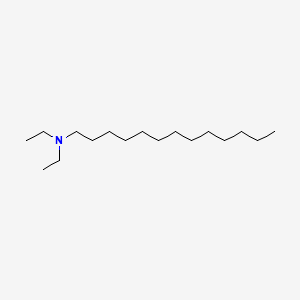
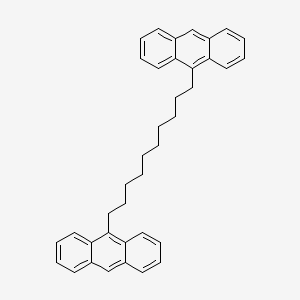
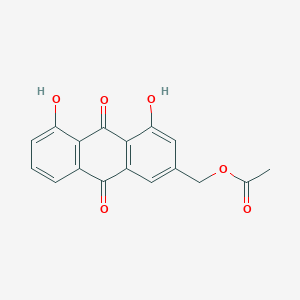
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)


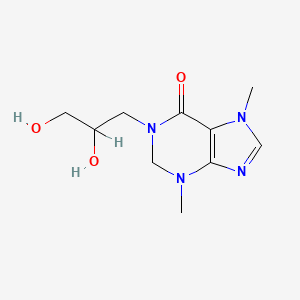
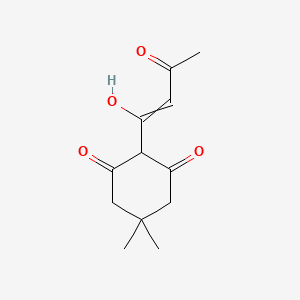
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
